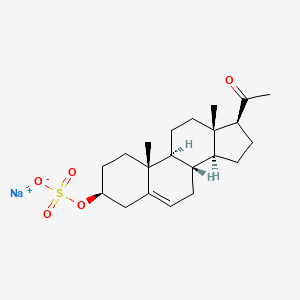

Pregnenolone sulfate sodium salt

Descripción general

Descripción

La pregnenolona sulfato sal sódica es un neuroesteroide altamente potente y un derivado de la pregnenolona. Es conocido por su papel en la modulación de varios canales iónicos, transportadores y enzimas. Como neuroesteroide, tiene efectos significativos sobre las funciones cognitivas y la memoria, y está involucrado en varios procesos fisiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pregnenolona sulfato sal sódica se sintetiza a partir de la pregnenolona mediante un proceso de sulfatación. La pregnenolona en sí se produce a partir del colesterol a través de la enzima de escisión de la cadena lateral del colesterol. La sulfatación de la pregnenolona implica la adición de un grupo sulfato a la molécula de pregnenolona, lo que da como resultado pregnenolona sulfato .

Métodos de producción industrial: En entornos industriales, la preparación de pregnenolona sulfato sal sódica implica el uso de solventes y reactivos específicos para garantizar una alta pureza y rendimiento. El proceso típicamente incluye el uso de dimetilsulfóxido (DMSO), polietilenglicol (PEG) y Tween 80 para preparar la formulación in vivo .

Análisis De Reacciones Químicas

Tipos de reacciones: La pregnenolona sulfato sal sódica se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y su papel como neuroesteroide .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran pregnenolona sulfato sal sódica incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones para estas reacciones se controlan cuidadosamente para garantizar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones de pregnenolona sulfato sal sódica incluyen varios metabolitos que desempeñan funciones cruciales en las vías de síntesis de esteroides. Estos metabolitos están involucrados en la modulación de los canales iónicos y otros procesos fisiológicos .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Pregnenolone sulfate sodium salt has been extensively studied for its effects on the central nervous system. It acts as a modulator of neurotransmission, influencing synaptic plasticity and cognitive functions.

Modulation of NMDA Receptors

Pregnenolone sulfate enhances N-methyl-D-aspartate (NMDA) receptor-mediated synaptic activity, which is crucial for learning and memory processes. The effective concentration (EC50) for this enhancement is approximately 2 pM, indicating its high potency .

Key Effects:

- Potentiation of NMDA responses.

- Enhancement of intracellular calcium levels.

- Activation of long-term potentiation (LTP), which is essential for memory formation.

Table 1: NMDA Receptor Modulation by this compound

| Parameter | Value |

|---|---|

| EC50 (NMDA potentiation) | ~2 pM |

| IC50 (GABAA inhibition) | 0.4 to >300 μM |

Cognitive Enhancement

Research indicates that pregnenolone sulfate may enhance cognitive functions in animal models. For instance, it has shown promise in improving memory performance in rats . This effect is attributed to its ability to modulate synaptic transmission and promote neuronal health.

Case Study:

A study demonstrated that treatment with pregnenolone sulfate resulted in significant improvements in memory tasks among rats subjected to cognitive impairment models. The results suggest potential therapeutic applications for cognitive disorders such as schizophrenia and Alzheimer's disease .

Immunological Applications

Pregnenolone sulfate has been implicated in immunomodulation, particularly in the context of infectious diseases.

Impact on Immune Response

Recent studies have highlighted elevated levels of pregnenolone sulfate in children with malaria, suggesting its role in modulating immune responses during infection. This elevation correlates with an immunosuppressed state, affecting lymphocyte activation and proliferation .

Table 2: Effects of Pregnenolone Sulfate on Immune Cells

| Cell Type | Effect on Viability | Concentration Tested | Statistical Significance |

|---|---|---|---|

| PBMCs | Decreased | 400 μM | p = 0.005 |

| Expanded T Cells | Decreased | 200 μM | p = 0.01 |

Neuroprotective Effects

Pregnenolone sulfate exhibits neuroprotective properties against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease.

Mechanisms of Neuroprotection

Research has shown that pregnenolone sulfate can protect neuronal cells from damage caused by β-amyloid toxicity. In vitro studies demonstrated that it significantly reduced cell death rates when exposed to harmful concentrations of β-amyloid peptides .

Case Study:

In a laboratory setting, B104 neuronal cells treated with pregnenolone sulfate showed reduced necrosis when co-treated with β-amyloid peptide, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Clinical Implications and Future Directions

The diverse applications of this compound highlight its potential as a therapeutic agent across various medical fields. Its roles in enhancing cognition, modulating immune responses, and providing neuroprotection present exciting avenues for future research.

Potential Therapies

- Cognitive Disorders: Investigating its use in treating conditions like Alzheimer's disease and schizophrenia.

- Immunotherapy: Exploring its implications in enhancing immune responses during infections.

- Neuroprotection: Developing strategies to utilize its protective effects against neurodegenerative diseases.

Mecanismo De Acción

La pregnenolona sulfato sal sódica ejerce sus efectos modulando varios canales iónicos y receptores. Actúa como un potente modulador alostérico negativo del receptor GABA A y un débil modulador alostérico positivo del receptor NMDA. También activa los canales TRPM3, que son canales iónicos permeables al calcio .

El compuesto mejora la esquizofrenia y las anomalías del comportamiento mediante la modulación de la vía de señalización NMDA-mediada Ser/Thr cinasa - glucógeno sintasa cinasa 3 β (AKT/GSK3β) .

Comparación Con Compuestos Similares

La pregnenolona sulfato sal sódica es única en su capacidad para modular múltiples canales iónicos y receptores. Compuestos similares incluyen dehidroepiandrosterona sulfato (DHEA-S), que también es un esteroide sulfatado con propiedades neuroesteroideas similares .

Lista de compuestos similares:- Dehidroepiandrosterona sulfato (DHEA-S)

- Pregnenolona monosulfato

- Pregnenolona hidrógeno sulfato

La pregnenolona sulfato sal sódica destaca por sus potentes efectos sobre las funciones cognitivas y la memoria, y su capacidad para modular una amplia gama de canales iónicos y receptores.

Actividad Biológica

Pregnenolone sulfate sodium salt is a potent neurosteroid derived from pregnenolone, known for its diverse biological activities, particularly in the central nervous system and immune modulation. This article delves into its mechanisms of action, effects on cellular functions, and implications in various health conditions based on recent research findings.

- Chemical Name : (3β)-3-(Sulfooxy)-pregn-5-en-20-one sodium salt

- Molecular Weight : 418.52 g/mol

- CAS Number : 1852-38-6

This compound exhibits several mechanisms that contribute to its biological activity:

- NMDA Receptor Modulation :

- GABA Receptor Inhibition :

- Activation of TRPM3 Channels :

- CREB Phosphorylation :

Immunomodulatory Properties

Recent studies have highlighted the immunosuppressive effects of this compound. For instance, elevated serum levels were observed in children with malaria, correlating with an immunosuppressed state during infection. The compound was shown to induce T cell death and reduce proliferation in a dose-dependent manner:

- T Cell Viability : Significant reductions in T cell viability were noted at concentrations of 200 μM and 400 μM, with average increases in cell death by factors of 1.5 in activated cells and 2.1 in non-activated cells .

- Gene Expression Changes : RNA sequencing revealed differential expression of numerous genes involved in lymphocyte activation and proliferation after treatment with pregnenolone sulfate .

Cognitive Enhancement

In animal models, pregnenolone sulfate has demonstrated cognitive-enhancing properties. Its role in LTP suggests potential applications for treating cognitive deficits associated with neurodegenerative diseases:

- Memory Models : Studies indicated improvements in cognitive behavior in rat models following administration of pregnenolone sulfate, supporting its potential as a therapeutic agent for enhancing memory .

Summary of Research Findings

Case Studies

-

Malaria Infection :

A study highlighted elevated levels of pregnenolone sulfate in children suffering from malaria, linking it to an immunosuppressive state that may exacerbate the disease's severity . -

Cognitive Impairment :

In preclinical trials, administration of pregnenolone sulfate improved cognitive functions in aged rats, suggesting its potential utility in addressing age-related cognitive decline .

Propiedades

IUPAC Name |

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVJEIZJHDPTSH-UTNKIXDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635475 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-38-6 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.